(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine
Description
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is a secondary amine featuring a neopentyl (2,2-dimethylpropyl) group and a pent-1-yn-3-yl substituent. The neopentyl group is known for its steric bulk, which influences the compound’s reactivity and solubility, while the pent-1-yn-3-yl moiety introduces an alkyne functional group, enabling participation in click chemistry or catalytic reactions.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)pent-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-9(7-2)11-8-10(3,4)5/h1,9,11H,7-8H2,2-5H3 |
InChI Key |
YVTSTPRYVCWBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with pent-1-yn-3-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : Neopentyl groups are often used to stabilize transition metal complexes in catalysis. The target compound’s alkyne could serve as a ligand in such systems .
- Biological Activity : Amines with aryl-alkyne motifs () are explored in drug discovery for kinase inhibition or as covalent binders. The pent-1-yn-3-yl group may offer unique targeting capabilities.
Biological Activity
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine, also known as ODM-204, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine
- CAS Number : 1642818-64-1
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 205.30 g/mol
ODM-204 functions primarily as a dual inhibitor targeting the androgen receptor (AR) and the enzyme CYP17A1. The inhibition of these targets is crucial in the treatment of castration-resistant prostate cancer (CRPC).
Inhibition Potency
The compound exhibits the following inhibitory concentrations:
- Androgen Receptor (AR) : IC50 of 80 nM
- CYP17A1 Enzyme : IC50 of 22 nM
These values indicate a strong affinity for both targets, suggesting that ODM-204 could effectively disrupt androgen signaling pathways that are often upregulated in prostate cancer.
Antitumor Activity
Research has shown that ODM-204 can significantly inhibit tumor growth in preclinical models of CRPC. A study conducted by Oksala et al. (2018) demonstrated that treatment with ODM-204 led to a reduction in tumor size and improved survival rates in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Studies
- Preclinical Trials : In vitro studies indicated that ODM-204 effectively reduced cell viability in various prostate cancer cell lines. The compound was tested against LNCaP and PC3 cell lines, showing a dose-dependent decrease in proliferation.
- In Vivo Efficacy : In xenograft models, mice treated with ODM-204 exhibited a significant decrease in tumor volume compared to control groups. The treatment was well-tolerated with no significant adverse effects reported.
Comparative Analysis
The following table summarizes the biological activity and efficacy of ODM-204 compared to other known inhibitors:
| Compound | Target | IC50 (nM) | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| ODM-204 | Androgen Receptor | 80 | High | Oksala et al., 2018 |
| ODM-204 | CYP17A1 | 22 | High | Oksala et al., 2018 |
| Enzalutamide | Androgen Receptor | 10 | Moderate | Tran et al., 2014 |
| Abiraterone | CYP17A1 | 5 | High | Attard et al., 2009 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
